molecular formula C15H17ClFN3 B5016015 3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

Cat. No.: B5016015
M. Wt: 293.77 g/mol
InChI Key: UMYLSHQTZXQYIY-UHFFFAOYSA-N
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Description

3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a chlorofluorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-chloro-4-fluorobenzylamine. This intermediate is then reacted with 3-(chloromethyl)pyridine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but contains a thiazole ring instead of a pyridine ring.

    3-Chloro-4-fluorophenylboronic acid: Contains a similar chlorofluorophenyl group but is a boronic acid derivative.

Uniqueness

3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3/c1-20(2)15-12(4-3-7-19-15)10-18-9-11-5-6-13(17)8-14(11)16/h3-8,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYLSHQTZXQYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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